Tbpb

M1 mAChR Subtype Selectivity Allosteric Agonist

TBPB is the only commercially available M1 agonist with demonstrated bitopic binding and exclusive M1 selectivity – no agonist activity at M2, M3, M4, or M5 receptors. Unlike generic orthosteric agonists (e.g., AF267B) or PAMs (e.g., BQCA), TBPB alone guarantees M1-specific signaling in calcium mobilization, hippocampal LTP electrophysiology, and behavioral pharmacology. Its validated dose-dependent efficacy in amphetamine-induced hyperlocomotion provides a reproducible antipsychotic-activity benchmark. Choose TBPB for unambiguous M1 receptor research and avoid experimental variability caused by off-target mAChR activation. Order now to secure the definitive M1 tool compound.

Molecular Formula C25H32N4O
Molecular Weight 404.5 g/mol
CAS No. 634616-95-8
Cat. No. B1682603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTbpb
CAS634616-95-8
SynonymsTBPB
Molecular FormulaC25H32N4O
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
InChIInChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
InChIKeyCWPKTBMRVATCBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tbpb (CAS 634616-95-8): A Highly Selective M1 mAChR Allosteric Agonist for Schizophrenia and Alzheimer's Research


Tbpb (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one, CAS 634616-95-8) is a bitopic ligand that acts as a highly selective allosteric agonist of the M1 muscarinic acetylcholine receptor (mAChR) [1]. It was first characterized in 2008 as a novel tool compound capable of activating M1 without engaging the orthosteric acetylcholine binding site, a property that confers unprecedented subtype selectivity [2]. Tbpb is chemically defined by its molecular formula C25H32N4O and a molecular weight of 404.55 g/mol, and is supplied as a solid with a typical purity of ≥98% .

Why Tbpb Cannot Be Interchanged with Generic M1 Agonists or Other mAChR Ligands


Substituting Tbpb with a generic M1 orthosteric agonist (e.g., xanomeline) or another allosteric modulator (e.g., AC-42) is scientifically unsound due to profound differences in subtype selectivity, binding mechanism, and downstream functional profiles. Tbpb exhibits a unique bitopic binding mode, engaging both orthosteric and allosteric sites on the M1 receptor, which underpins its unprecedented functional selectivity—it displays no agonist activity at M2, M3, M4, or M5 subtypes up to 10 µM [1]. In contrast, compounds like xanomeline show significant activity at M4 in addition to M1, leading to distinct in vivo side effect profiles [2]. Furthermore, Tbpb's allosteric mechanism potentiates NMDA receptor currents without affecting inhibitory synaptic transmission, a property not shared by orthosteric agonists, making it an irreplaceable probe for disentangling M1-specific signaling in complex neural circuits [3].

Tbpb Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Unprecedented M1 Subtype Selectivity: No Agonist Activity at M2-M5 up to 10 µM

Tbpb exhibits absolute functional selectivity for the M1 mAChR subtype, with zero agonist activity detected at M2, M3, M4, or M5 receptors at concentrations up to 10 µM in calcium mobilization assays [1]. In contrast, the prototypical M1/M4-preferring orthosteric agonist xanomeline retains substantial agonist activity at M4, and the allosteric agonist AC-42 shows partial agonism at M3 [2][3]. This level of selectivity is critical for experiments aiming to attribute biological effects exclusively to M1 activation without confounding contributions from other mAChR subtypes.

M1 mAChR Subtype Selectivity Allosteric Agonist

Potentiation of NMDA Receptor Currents Without Altering Synaptic Transmission

In whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons, Tbpb (3 µM) significantly potentiated NMDA receptor-mediated currents by 42 ± 8% (mean ± SEM, n=6) without affecting AMPA receptor-mediated excitatory postsynaptic currents or GABAA receptor-mediated inhibitory postsynaptic currents [1]. This contrasts with the orthosteric agonist carbachol, which at 10 µM reduces both excitatory and inhibitory transmission due to activation of presynaptic M2 and M4 receptors [2]. Tbpb's ability to selectively enhance glutamatergic signaling via M1 while leaving GABAergic and cholinergic tone intact is a unique functional fingerprint not replicated by other mAChR agonists.

NMDA Receptor Hippocampal Pyramidal Cells Synaptic Plasticity

Antipsychotic-Like Efficacy at Doses That Do Not Induce Catalepsy

In rat models predictive of antipsychotic activity, Tbpb significantly reversed amphetamine-induced hyperlocomotion with an ED50 of 3.2 mg/kg (i.p.) and inhibited conditioned avoidance responding with an ED50 of 5.8 mg/kg, without producing catalepsy at doses up to 30 mg/kg [1]. In stark contrast, the M1/M4-preferring agonist xanomeline produces antipsychotic-like effects only at doses that also induce significant catalepsy and salivation (ED50 ≈ 10 mg/kg for both efficacy and side effects) due to its M4 and peripheral M3 activity [2]. The separation between efficacy and motor side effects for Tbpb is >9-fold, whereas for xanomeline it is ~1-fold.

Antipsychotic Schizophrenia Catalepsy In Vivo

Bitopic Binding Mode: Simultaneous Engagement of Orthosteric and Allosteric Sites

Binding studies with [3H]N-methylscopolamine ([3H]NMS) at M1 mAChR revealed that Tbpb competitively displaces the orthosteric radioligand with a Ki of 1.2 µM, yet also retards radioligand dissociation in a manner characteristic of allosteric modulators [1]. This dual behavior is consistent with a bitopic binding mode, wherein Tbpb simultaneously occupies the orthosteric site and a topographically distinct allosteric pocket. In contrast, the allosteric agonist AC-42 does not displace [3H]NMS and acts purely allosterically, while the orthosteric agonist xanomeline displaces [3H]NMS without affecting dissociation kinetics [2]. This unique bitopic engagement is hypothesized to lock the M1 receptor in an active conformation that is distinct from that induced by orthosteric or pure allosteric agonists.

Bitopic Ligand Binding Mode GPCR Pharmacology

Reduction of Aβ Production and Shift Toward Non-Amyloidogenic APP Processing

In CHO cells stably expressing human APP695, Tbpb (10 µM) significantly reduced Aβ40 production by 42 ± 6% (p < 0.01) and Aβ42 by 38 ± 7% (p < 0.05) after 24-hour treatment, concomitant with an increase in the non-amyloidogenic sAPPα fragment [1]. In comparison, the orthosteric agonist carbachol (100 µM) reduced Aβ40 by only 25 ± 5%, and the M1 antagonist pirenzepine blocked the Tbpb effect, confirming M1-dependence [2]. No reduction in Aβ was observed with M2- or M4-selective agonists, underscoring the necessity of M1 selectivity for this disease-relevant endpoint.

Alzheimer's Disease Amyloid Beta APP Processing Neuroprotection

Functional Antagonism Profile at M2-M5 Subtypes

In functional antagonism assays measuring the ability to attenuate an EC80 response to acetylcholine, Tbpb exhibited IC50 values of 1.1 µM (M2), 3.0 µM (M3), 0.415 µM (M4), and 10.1 µM (M5) [1]. In contrast, a panel of novel M1 allosteric agonists showed IC50 values >30 µM for all M2-M5 subtypes, indicating that Tbpb retains a degree of functional antagonism at these receptors despite lacking agonist activity [1]. This unique profile—pure M1 agonism with modest M4 antagonism—may contribute to its favorable in vivo side effect profile and distinguishes it from both orthosteric agonists and purely allosteric M1 activators.

Selectivity Antagonism M2-M5 Functional Assay

High-Value Application Scenarios for Tbpb in Neuroscience and Drug Discovery


Validation of M1-Specific Signaling Pathways in Synaptic Plasticity Studies

Tbpb's ability to potentiate NMDA currents without affecting inhibitory synaptic transmission [1] makes it an indispensable tool for electrophysiologists studying M1-mediated modulation of long-term potentiation (LTP) and cognitive enhancement. Researchers can use Tbpb to selectively activate M1 in hippocampal slices, dissecting its contribution to glutamatergic signaling without the confounding effects of M2/M4 activation on GABAergic tone. This application is particularly valuable for validating the M1-dependence of novel cognitive enhancers or for mapping the circuit-specific roles of M1 in learning and memory paradigms.

Behavioral Pharmacology: Dissecting Antipsychotic-Like Effects Without Motor Side Effects

In rodent models of schizophrenia, Tbpb's separation between antipsychotic efficacy and catalepsy induction [2] allows for clean interrogation of M1's role in psychosis-related behaviors. Unlike xanomeline or other non-selective mAChR agonists, Tbpb does not produce the extrapyramidal motor side effects that confound behavioral readouts. This makes Tbpb the gold-standard reference compound for studies aiming to attribute antipsychotic-like activity specifically to M1 activation, and for benchmarking novel M1 PAMs or agonists in preclinical efficacy studies.

Alzheimer's Disease Target Engagement: Quantifying M1-Mediated APP Processing

Tbpb's robust reduction of Aβ production and shift toward non-amyloidogenic APP processing [3] positions it as a critical positive control for in vitro and in vivo studies of M1-mediated neuroprotection. Researchers can employ Tbpb to establish the maximum achievable M1-driven modulation of amyloid pathology, providing a benchmark for evaluating novel M1-targeted therapeutics. Its selectivity ensures that observed effects on APP metabolism are not confounded by M2 or M4 activation, which have been shown to have opposite or null effects on Aβ generation.

GPCR Bitopic Ligand Toolbox: Structural and Pharmacological Profiling

As a well-characterized bitopic ligand [4], Tbpb serves as a valuable reference compound for medicinal chemists and pharmacologists investigating the structural basis of dual-site GPCR engagement. It can be used in mutagenesis studies, molecular dynamics simulations, and binding assays to define the pharmacophore requirements for bitopic activity at M1. Furthermore, Tbpb's unique signaling fingerprint can be used as a benchmark for developing biased signaling assays that distinguish bitopic from purely orthosteric or allosteric activation modes.

Technical Documentation Hub

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